molecular formula C11H11BrN2O B1384012 3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one CAS No. 2140326-65-2

3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one

Cat. No.: B1384012
CAS No.: 2140326-65-2
M. Wt: 267.12 g/mol
InChI Key: NGLFVMKTIYMDLW-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a bromine atom at the third position and three methyl groups at the fifth, sixth, and seventh positions of the naphthyridine ring. The compound also contains a carbonyl group at the second position, making it a ketone derivative. The molecular formula of this compound is C11H11BrN2O, and it has a molecular weight of 267.12 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Friedländer synthesis is a well-known method for constructing naphthyridine rings. This method involves the condensation of 2-aminopyridine with a carbonyl compound, followed by cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Oxidized products with additional functional groups.

    Reduction Reactions: Alcohol derivatives.

Scientific Research Applications

3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the carbonyl group can influence the compound’s reactivity and binding affinity. Further studies are needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one is unique due to the specific combination of substituents on the naphthyridine ring. The presence of the bromine atom and three methyl groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-bromo-5,6,7-trimethyl-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c1-5-6(2)8-4-9(12)11(15)14-10(8)13-7(5)3/h4H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLFVMKTIYMDLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(NC(=O)C(=C2)Br)N=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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